molecular formula C11H20N2O2 B2704781 Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 1221818-01-4

Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B2704781
CAS No.: 1221818-01-4
M. Wt: 212.293
InChI Key: JRZFZVWZIJNIEQ-NBXIYJJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-7-azabicyclo[221]heptane-7-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Formation of the bicyclic amine: This can be achieved through various methods, including the reduction of bicyclic ketones or the cyclization of appropriate precursors.

    Reaction with tert-butyl chloroformate: The bicyclic amine is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Tert-butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific bicyclic structure and the presence of both an amino group and a tert-butyl ester group. This combination of features provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate, also known as (1R,2R,4S)-rel-2-amino-7-Boc-7-azabicyclo[2.2.1]heptane, is a bicyclic compound that has garnered attention for its potential biological activity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article reviews the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1000870-15-4

This compound acts primarily as an agonist at the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs). These receptors are integral to various central nervous system functions and are implicated in neuroprotection and cognitive enhancement. The activation of α7 nAChRs has been associated with:

  • Neuroprotection : Agonists can protect neurons from excitotoxicity and oxidative stress.
  • Cognitive Enhancement : Modulation of cholinergic signaling can improve learning and memory processes.

Research Findings

In vitro studies have demonstrated that this compound enhances calcium influx in cells expressing α7 nAChRs, indicating its role as a potent agonist. For instance, a study utilizing SHEP-1 cells showed significant increases in intracellular calcium levels upon treatment with this compound, suggesting its potential for therapeutic applications in neurodegenerative diseases .

Study on Neuroprotective Effects

One notable study evaluated the neuroprotective effects of this compound in a model of hypoxic injury using PC12 cells. The results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers compared to control groups .

Treatment GroupCell Viability (%)ROS Levels (µM)
Control4515
Compound (5 µM)758
Compound (10 µM)855

Applications in Medicinal Chemistry

The compound is also being explored as a precursor for synthesizing more complex α7 nAChR agonists, which could lead to new treatments for conditions such as schizophrenia and Alzheimer's disease . The ability to selectively target these receptors opens avenues for developing drugs with improved efficacy and reduced side effects.

Properties

IUPAC Name

tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFZVWZIJNIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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